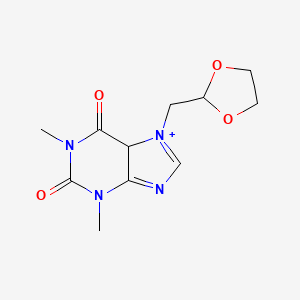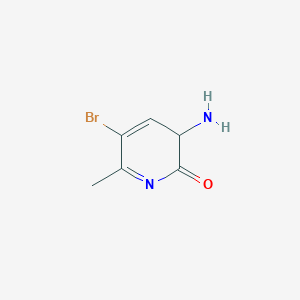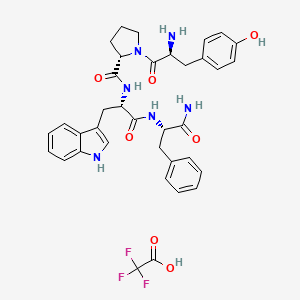![molecular formula C8H8N3O2+ B12357541 1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione typically involves the reaction of appropriate pyrrole and pyrimidine precursors under specific conditions. One common method involves the use of hydroxylamine-O-sulfonic acid in an alkaline medium to obtain the desired compound . Additionally, the reaction of 5-amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones with β-diketones produces enaminoketones, which can be further converted by Lewis acids into pyrrolopyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione undergoes various types of chemical reactions, including:
Aminomethylation: The addition of aminomethyl groups.
Azo Coupling: The formation of azo compounds.
Common Reagents and Conditions
Halogenation: Halogenating agents such as chlorine or bromine.
Aminomethylation: Aminomethylating agents like formaldehyde and amines.
Acylation: Acylating agents such as acyl chlorides or anhydrides.
Azo Coupling: Diazonium salts and aromatic amines.
Nitration: Nitric acid in acetic acid medium.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, aminomethylated compounds, acylated products, azo compounds, and nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione: Similar structure with an amino group at position 5.
6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione: Similar structure with an amino group at position 6.
Uniqueness
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the resulting chemical properties
Eigenschaften
Molekularformel |
C8H8N3O2+ |
|---|---|
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C8H8N3O2/c1-10-5-3-4-9-6(5)7(12)11(2)8(10)13/h3-4H,1-2H3/q+1 |
InChI-Schlüssel |
QMDKHYFZCQNKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC=CC2=[N+](C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12357463.png)
![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12357483.png)

![4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one](/img/structure/B12357486.png)
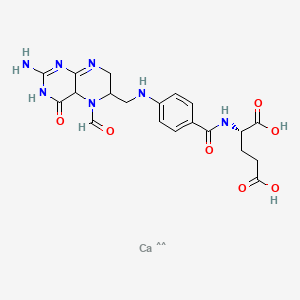
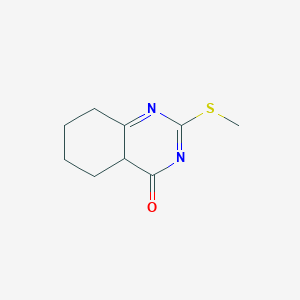
![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
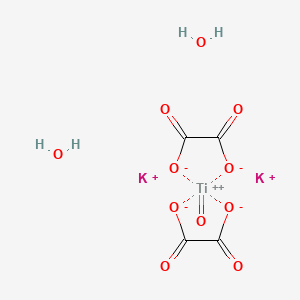

![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
